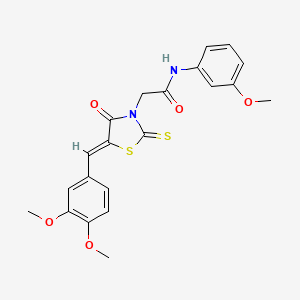

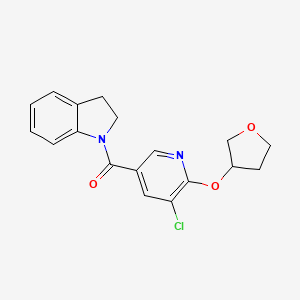

![molecular formula C20H21N3O2 B2750530 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 2034383-17-8](/img/structure/B2750530.png)

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain an imidazole ring, which is a key component in many biologically active molecules . Imidazole rings are present in important biological compounds such as histidine, a basic amino acid, and histamine, a biogenic amine .

Synthesis Analysis

Imidazoles can be synthesized using a variety of methods. Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of imidazole-based compounds can vary greatly depending on the substituents attached to the imidazole ring. For example, 3-(1H-Imidazol-1-yl)benzoic acid has a molecular formula of C10H8N2O2 .Chemical Reactions Analysis

The chemical reactions involving imidazole compounds can be quite diverse, depending on the substituents present on the imidazole ring. The reactivity of these compounds can be influenced by factors such as steric hindrance and electronic effects .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole compounds can vary greatly depending on their structure. For example, 3-(1H-Imidazol-1-yl)benzoic acid is a solid at room temperature .Scientific Research Applications

Catalysis and Synthesis

- Catalytic Efficiency in Synthesis : Research on Ruthenium(II)‐NNN pincer complexes, including those related to the synthesis of 1H-benzo[d]imidazole derivatives, demonstrates their utility in catalyzing condensation reactions to synthesize 2-substituted 1H-benzo[d]imidazoles with high efficiency and yields. This suggests potential applications in the synthesis of complex organic molecules, including those related to the target compound (Li et al., 2018).

Material Science

- Novel Coordination Polymers : Studies have led to the synthesis of novel cadmium(II) metal-organic frameworks (MOFs) utilizing bis(imidazolyl) and zwitterionic dicarboxylate ligands. These frameworks exhibit unique structural properties and could imply potential applications in material science for the target compound, especially in the design of new MOFs with specific functionalities (Li, Guo, Weng, & Lin, 2012).

Organic Synthesis

- Regiospecific Synthesis : The target compound's related structures have been used in regiospecific synthesis processes, such as the creation of imidazo[1,2-a]pyridines and other heterocyclic compounds. These methodologies offer pathways for the synthesis of complex heterocycles, potentially applicable for creating derivatives of the target compound (Katritzky, Xu, & Tu, 2003).

Pharmaceutical Research

- Antiglycation and Antioxidant Potential : The synthesis and evaluation of imidazo[4,5-b]pyridine benzohydrazones have shown significant antiglycation and antioxidant activities. This research indicates the potential for similar compounds, like the target chemical, to possess biological activities that could be beneficial in treating diseases associated with glycation and oxidative stress (Taha et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-15-6-2-5-9-19(15)25-13-20(24)22-11-10-16(12-22)23-14-21-17-7-3-4-8-18(17)23/h2-9,14,16H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLYOFUVRXDYEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

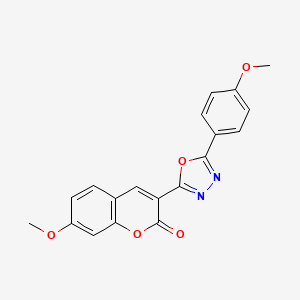

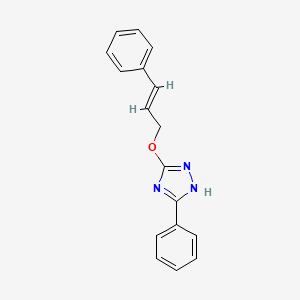

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2750448.png)

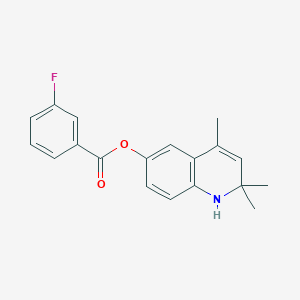

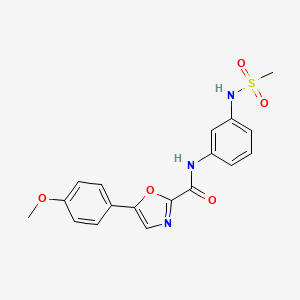

![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2750453.png)

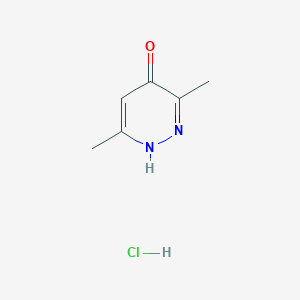

![4-chloro-5-[(2-hydroxyethyl)(methyl)amino]-2-(4-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B2750455.png)

![4-methyl-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2750456.png)

![1-Oxaspiro[4.5]decan-8-ol](/img/structure/B2750467.png)

![2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid](/img/structure/B2750468.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2750469.png)